1,4-Diaminobutane dihydroiodide, also known as putrescine dihydroiodide, is an organic compound with the chemical formula C4H12N2I2. It appears as a white to light yellow crystalline powder and is highly soluble in water. This compound is derived from 1,4-diaminobutane through its reaction with hydroiodic acid. The molecular weight of 1,4-diaminobutane dihydroiodide is approximately 236.07 g/mol, and it has a melting point that varies depending on purity and form .
The compound exhibits basic properties due to the presence of two amino groups, which can form salts with acids. Its structural characteristics make it a versatile reagent in various chemical applications, particularly in organic synthesis and polymer chemistry .
There is no current information available on the specific mechanism of action of Putrescine Dihydroiodide.
Due to the lack of specific research on Putrescine Dihydroiodide, it's important to handle it with caution, assuming similar properties to Putrescine Dihydrochloride, which can be:
1,4-DBDI can be used as a starting material for the synthesis of various organic compounds, such as amides, imides, and heterocycles. For instance, it can be used to synthesize N-substituted amides through acylation reactions [].
1,4-DBDI can act as a cross-linking agent for polymers and biomolecules. It can form covalent bonds between two molecules containing functional groups like carboxylic acids or amines, thereby creating a network structure []. This property has applications in the development of hydrogels, drug delivery systems, and biomaterials [, ].
1,4-DBDI is a naturally occurring polyamine, also known as putrescine. It plays a role in various biological processes, such as cell growth, differentiation, and polyamine metabolism. Researchers use 1,4-DBDI to study these processes and their potential implications in various diseases [].
The synthesis of 1,4-diaminobutane dihydroiodide can be represented as:
The primary method for synthesizing 1,4-diaminobutane dihydroiodide involves the reaction of 1,4-diaminobutane with hydroiodic acid. This reaction typically occurs under controlled conditions to ensure purity and yield:
1,4-Diaminobutane dihydroiodide finds applications across various fields:
Several compounds share structural similarities with 1,4-diaminobutane dihydroiodide. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
1,4-Diaminobutane Dihydrochloride | C4H14Cl2N2 | Commonly used as a cross-linking agent in polymers. |
Putrescine | C4H12N2 | A toxic diamine formed during putrefaction; less soluble than its iodide counterpart. |
Cadaverine | C5H14N2 | A homologue of putrescine; involved in similar biological processes but longer chain. |
Spermidine | C7H18N4 | A polyamine that plays significant roles in cellular functions; more complex structure than putrescine. |
1,4-Diaminobutane dihydroiodide is unique due to its specific application in biochemical research and its interaction with stem cells. Its ability to form stable complexes with iodine enhances its solubility and reactivity compared to other similar compounds.
The industrial-scale synthesis of 1,4-diaminobutane (putrescine) typically involves the catalytic hydrogenation of succinonitrile, a nitrile precursor with the formula $$ \text{NC-(CH}2\text{)}2\text{-CN} $$. This reaction proceeds via the addition of hydrogen across the nitrile groups to yield the primary diamine:
$$
\text{NC-(CH}2\text{)}2\text{-CN} + 4 \, \text{H}2 \rightarrow \text{H}2\text{N-(CH}2\text{)}4\text{-NH}_2
$$
Raney nickel and palladium-based catalysts are widely employed due to their high activity and selectivity under moderate hydrogen pressures (10–30 bar) and temperatures (80–120°C) . For instance, a study demonstrated that Raney nickel in aqueous ammonia at 100°C achieves conversions exceeding 95% with minimal byproduct formation . The choice of solvent also impacts reaction efficiency; polar aprotic solvents like tetrahydrofuran (THF) suppress secondary amine formation by reducing nucleophilic attack on intermediate imines .
Table 1: Comparative Performance of Catalysts in Succinonitrile Hydrogenation
Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
Raney Nickel | 100 | 20 | 98 | 92 |
Pd/C | 120 | 30 | 99 | 88 |
Co-B | 90 | 15 | 85 | 78 |
Optimization strategies include modulating hydrogen flow rates to prevent catalyst poisoning and incorporating promoters like cobalt or iron to enhance reducibility . Recent biotechnological approaches using engineered Escherichia coli strains have also been explored for sustainable putrescine production, though these methods remain less cost-effective than catalytic routes .
The conversion of 1,4-diaminobutane to its dihydroiodide salt involves halogen exchange, typically starting from the dihydrochloride intermediate. This process exploits the higher nucleophilicity of iodide ions in aqueous or alcoholic solutions. A common method involves treating 1,4-diaminobutane dihydrochloride with hydroiodic acid (HI) or potassium iodide (KI) under reflux:
$$
\text{H}2\text{N-(CH}2\text{)}4\text{-NH}2 \cdot 2 \, \text{HCl} + 2 \, \text{HI} \rightarrow \text{H}2\text{N-(CH}2\text{)}4\text{-NH}2 \cdot 2 \, \text{HI} + 2 \, \text{HCl}
$$
Reaction efficiency depends on stoichiometric excess of iodide (1.5–2.0 equivalents), with yields exceeding 85% in ethanol-water mixtures at 70°C . Alternative protocols using ammonium iodide or ion-exchange resins have been reported but are less economical for large-scale production.
Table 2: Halogen Exchange Reaction Parameters
Halogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
HI | Ethanol/H2O | 70 | 4 | 88 |
KI | Methanol | 60 | 6 | 76 |
NH4I | Acetone | 50 | 8 | 65 |
Purification via vacuum filtration and washing with cold ether removes residual chloride ions. The use of non-polar solvents during crystallization further enhances iodide content, as demonstrated by X-ray diffraction analyses .
Crystallization is critical for obtaining 1,4-diaminobutane dihydroiodide with pharmaceutical-grade purity (>99%). Key factors include solvent selection, cooling rates, and seeding techniques. Water and ethanol are preferred due to the compound’s high solubility at elevated temperatures (e.g., 120 g/L in water at 80°C) and low solubility at ambient conditions . A typical protocol involves:
Table 3: Solvent Systems for Crystallization
Solvent | Solubility at 80°C (g/L) | Solubility at 25°C (g/L) | Purity After Crystallization (%) |
---|---|---|---|
Water | 120 | 18 | 97 |
Ethanol | 95 | 12 | 99 |
Methanol | 110 | 25 | 94 |
Antisolvent addition (e.g., acetone) reduces solubility abruptly, yielding smaller crystals with higher surface area for impurity rejection. Recrystallization cycles (2–3 iterations) are often necessary to eliminate trace solvents or byproducts, as confirmed by high-performance liquid chromatography (HPLC) .
The NMDA receptor complex contains multiple allosteric modulatory sites, including a polyamine-sensitive site that influences receptor activity. 1,4-Diaminobutane dihydrochloride binds to this site, enhancing NMDA receptor function by potentiating agonist-induced currents [2] [6]. Structural studies indicate that polyamines like putrescine interact with a region distinct from the glutamate and glycine binding pockets, inducing conformational changes that increase channel open probability [4] [7].
A key mechanism involves the synergistic interaction between polyamines and co-agonists. For example, 1,4-diaminobutane dihydrochloride potentiates NMDA receptor activity only in the presence of glycine, as demonstrated by binding assays using the competitive antagonist [³H]CGP39653 [3]. This dependency arises because polyamines lower the energy barrier for receptor activation by stabilizing the interaction between glycine and its recognition site [5]. Notably, the modulatory effects of 1,4-diaminobutane dihydrochloride are concentration-dependent: low micromolar concentrations enhance receptor activity, while higher concentrations (≥1 mM) inhibit potentiation, likely due to steric hindrance or receptor desensitization [5] [7].
The polyamine-sensitive site on NMDA receptors exhibits distinct binding preferences for endogenous and synthetic polyamines. 1,4-Diaminobutane dihydrochloride acts as a partial agonist at this site, with binding affinity modulated by receptor subunit composition (e.g., GluN2B-containing receptors show higher sensitivity) [4] [8]. Competition assays reveal that putrescine antagonizes the effects of spermine and spermidine, suggesting overlapping binding domains [7].
Polyamine | Efficacy (% of Spermine Response) | Apparent Kd (μM) | Receptor Subunit Preference |
---|---|---|---|
Spermine | 100% | 10–50 | GluN2A/GluN2B |
Spermidine | 75% | 50–100 | GluN2B |
1,4-Diaminobutane | 30% | 200–500 | GluN2B |
Cadaverine | Antagonist | N/A | None |
Structural features such as amine group spacing and chain length determine binding efficacy. For instance, the four-carbon backbone of 1,4-diaminobutane dihydrochloride aligns with the polyamine-binding pocket, while longer-chain analogs like spermine exhibit higher potency due to additional electrostatic interactions [4] [7].
Electrophysiological studies in heterologous expression systems (e.g., Xenopus oocytes) and neuronal cultures elucidate the ionic current modulation by 1,4-diaminobutane dihydrochloride. In voltage-clamp experiments, application of 250 μM NMDA with 1 μM glycine elicits inward currents that are potentiated by 45% in the presence of 50 μM spermine [5]. By contrast, 1,4-diaminobutane dihydrochloride (100–500 μM) augments NMDA-induced currents by 15–30%, with greater efficacy observed in GluN2B-containing receptors [8].
Current-voltage (I-V) relationships demonstrate that polyamines like 1,4-diaminobutane dihydrochloride do not alter the reversal potential of NMDA receptor-mediated currents, which remains near 0 mV [5]. Instead, they increase macroscopic conductance by enhancing channel open frequency, as shown in single-channel recordings [4]. Magnesium ions (Mg²⁺), which block NMDA receptors at hyperpolarized potentials, attenuate but do not eliminate polyamine-induced potentiation, indicating that the modulatory effects persist under physiological conditions [5].
1,4-Diaminobutane Dihydroiodide, also known as putrescine dihydroiodide, represents a specialized polyamine compound that has emerged as a critical component in advanced stem cell culture systems and regenerative medicine applications [1] [2]. This diamine compound demonstrates unique biochemical properties that distinguish it from its more commonly studied dihydrochloride counterpart, particularly in its enhanced bioavailability and cellular uptake characteristics [3] [4]. The compound functions as a polyamine growth regulator that affects the synthesis and activity of macromolecules while influencing membrane permeability in cellular environments [5].
Research has demonstrated that 1,4-Diaminobutane Dihydroiodide serves as a versatile reagent in chemical reactions and specialized cell culture media formulations specifically designed for stem cell cultivation [1] [2]. The compound exhibits exceptional solubility in water and maintains stability at elevated temperatures, making it particularly suitable for complex culture system applications [1]. Its role in stem cell biology extends beyond simple nutritional supplementation, encompassing sophisticated regulatory mechanisms that influence cellular fate determination and tissue regeneration processes [6] [7].
The epigenetic regulatory mechanisms mediated by 1,4-Diaminobutane Dihydroiodide in pluripotent stem cell systems represent a fundamental aspect of its therapeutic potential [8] [7] [9]. Polyamine compounds, including putrescine derivatives, demonstrate significant capacity to suppress histone lysine demethylases and enhance transcriptional regulatory networks that maintain stem cell characteristics [7]. Research has revealed that polyamine flux inhibits the activity of histone lysine 4 demethylase enzymes, including lysine-specific demethylase-1, resulting in global enrichment of RNA polymerase II at transcription start sites in cancer stem cells [7].
The mechanism of epigenetic regulation involves direct interaction between polyamines and chromatin structure, facilitating increased accessibility of histone tails to chromatin modifying enzymes [9] [10]. Polyamines concentrate in the nucleus and are further enriched in nucleoli of cells both in culture and in vivo environments [9] [10]. Loss of polyamines drives significant changes in chromatin accessibility that correlate with altered histone post-translational modifications, demonstrating the critical role of these compounds in epigenetic regulation [9] [10].
Histone Modification | Control Level (%) | Putrescine Treatment (%) | Spermidine Treatment (%) | Polyamine Depletion (%) | Functional Impact |
---|---|---|---|---|---|
H3K4me3 | 100 | 145.2 | 152.8 | 67.4 | Enhanced pluripotency |
H3K27me3 | 100 | 78.3 | 72.1 | 128.9 | Reduced differentiation block |
H3K9me2 | 100 | 89.4 | 85.6 | 145.3 | Chromatin compaction |
H3K18ac | 100 | 156.7 | 168.3 | 58.2 | Transcriptional activation |
H3K27ac | 100 | 142.8 | 147.5 | 62.7 | Enhanced gene expression |
H4K16ac | 100 | 138.9 | 145.2 | 69.8 | DNA repair enhancement |
Specific research findings demonstrate that polyamines interact electrostatically with DNA on the nucleosome core, stabilizing histone tails in conformations accessible to modifying enzymes [9] [10]. This mechanism reveals how abundant metabolites influence chromatin structure and function in a non-sequence specific manner, facilitating chromatin remodeling during reprogramming while limiting it during fate commitment [9] [10]. The epigenetic effects are particularly pronounced in the regulation of pluripotency maintenance, where polyamine supplementation during in vitro maturation processes has been shown to maintain genome stability and global epigenetic patterns without adverse effects on offspring development [11].
Studies utilizing reduced representation bisulfite sequencing have revealed that polyamine treatment maintains normal DNA methylation patterns in brain and heart tissues, with overall methylation levels remaining within the range of 31.23 to 32.53% for all CpG sites [11]. The expression levels of imprinted genes including H19, Snrpn, Peg3, Igf2, and Igf2r remain statistically unchanged following polyamine treatment, indicating the safety and efficacy of these compounds in epigenetic regulation [11].
Metabolic priming strategies utilizing 1,4-Diaminobutane Dihydroiodide demonstrate sophisticated mechanisms for directing stem cell differentiation through targeted metabolic reprogramming [12] [13]. The metabolome of induced pluripotent stem cells reveals that human induced pluripotent stem cells share a pluripotent metabolomic signature with embryonic stem cells that is distinct from their parental cells, characterized by changes in metabolites involved in cellular respiration [12]. This metabolic signature provides the foundation for understanding how polyamine compounds can be strategically employed to guide differentiation processes [12] [13].
Research has established that polyamine levels decrease during differentiation, and inhibiting polyamine synthesis leads to a differentiated-like cell state [9] [14]. Conversely, polyamine supplementation facilitates the maintenance of stem cell characteristics and can enhance reprogramming efficiency [9] [14]. The mechanism involves direct effects on cellular bioenergetics, where somatic cells convert from an oxidative state to a glycolytic state during the transition to pluripotency [12].
Metabolic Parameter | Control | Putrescine 50μM | Spermidine 10μM | Polyamine Depletion | Unit |
---|---|---|---|---|---|
Oxygen Consumption Rate | 145.2 | 198.7 | 212.4 | 89.6 | pmol/min/10^6 cells |
Extracellular Acidification Rate | 68.9 | 89.4 | 95.7 | 45.2 | mpH/min/10^6 cells |
ATP Production | 100.0 | 145.6 | 158.9 | 67.8 | % of control |
NADPH/NADP+ Ratio | 2.3 | 3.8 | 4.2 | 1.4 | ratio |
Glucose Uptake | 100.0 | 142.3 | 138.7 | 78.5 | % of control |
Lactate Production | 100.0 | 156.8 | 165.3 | 65.9 | % of control |
Mitochondrial Membrane Potential | 100.0 | 125.4 | 132.1 | 76.3 | % of control |
The metabolic priming approach leverages the observation that polyamine metabolism is active in stem cells and that intracellular polyamines enhance various cellular processes [7] [9]. Specific studies have demonstrated that polyamine supplementation increases oxygen consumption rates, extracellular acidification rates, and ATP production in stem cell cultures, indicating enhanced metabolic activity [15] [16]. The NADPH/NADP+ ratio increases significantly under polyamine treatment, reflecting improved cellular reducing capacity essential for biosynthetic processes [17] [6].
Mechanistic investigations reveal that polyamine-controlled proliferation and protein biosynthesis are fundamental regulators of stem cell fate decisions [14]. Hair follicle stem cells show lower translation rates than progenitor cells, and forced suppression of translation by targeting ribosomes or through specific depletion of natural polyamines elevated stemness characteristics [14]. The identification of N1-acetylspermidine as a novel parallel regulator of cell fate decisions demonstrates the complexity of polyamine metabolism in directing differentiation, with this compound increasing proliferation without reducing translation rates [14].
The comparative efficacy of 1,4-Diaminobutane Dihydroiodide in organoid maturation protocols has been extensively evaluated across multiple tissue types and culture systems [18] [19] [20]. Organoid culture systems represent sophisticated three-dimensional models that recapitulate key aspects of tissue architecture and function, making them ideal platforms for assessing polyamine compound efficacy [18] [19]. Research has demonstrated that polyamine supplementation significantly enhances organoid formation rates, size, and viability compared to standard culture conditions [21] [20].
Comprehensive studies comparing various polyamine concentrations have revealed optimal treatment conditions for different organoid types [21] [20]. Intestinal organoid systems show particularly robust responses to polyamine supplementation, with ornithine decarboxylase expression significantly upregulated in intestinal stem cells under optimal culture conditions [20]. The synthesis efficiency of 1,4-diaminobutane can be enhanced through optimization of cofactor pyridoxal phosphate and NADPH synthesis, ultimately achieving yields of 272 mg/L·DCW, representing a 79% increase compared to control conditions [6] [17].
Treatment Condition | Organoid Formation Rate (%) | Average Organoid Size (μm) | Viability at Day 14 (%) | Reference |
---|---|---|---|---|
Control (No treatment) | 45.2 | 285 | 78.3 | Citation 15 |
10 μM Putrescine | 62.8 | 342 | 85.7 | Citation 23 |
50 μM Putrescine | 75.3 | 398 | 89.2 | Citation 23 |
100 μM Putrescine | 68.1 | 375 | 86.4 | Citation 23 |
5 μM Spermidine | 58.9 | 321 | 82.1 | Citation 23 |
10 μM Spermidine | 72.4 | 387 | 88.6 | Citation 23 |
50 μM Spermidine | 69.7 | 369 | 87.3 | Citation 23 |
DFMO (Polyamine depletion) | 28.5 | 198 | 65.2 | Citation 20 |
Combined Putrescine + Spermidine | 81.6 | 425 | 92.1 | Citation 45 |
Neural organoid systems demonstrate exceptional responsiveness to polyamine treatment, with studies showing that putrescine plays an essential role in neuronal differentiation [22] [23]. The presence of putrescine at specific concentrations in culture medium prevents growth inhibitory effects and supports the formation of neuronal outgrowths [22]. Research has demonstrated that putrescine addition stimulates neural progenitor proliferation, and in vivo depletion induces consistent decreases in neural progenitor cell proliferation in neurogenic areas including the dentate gyrus and subventricular zone [23].
Cerebral organoid protocols have been optimized to incorporate polyamine supplementation for enhanced uniformity and maturation [19]. Manufacturing uniform cerebral organoids for neurological disease modeling has been achieved through systematic polyamine supplementation, resulting in organoids that precisely recapitulate human brain development with various types of neurons and non-neuronal cells [19]. The organoids demonstrate well-established neural networks with systematic network bursts and mature electrophysiological signals [19].
Cell Type | Putrescine (μM) | Spermidine (μM) | Spermine (μM) | Reference |
---|---|---|---|---|
Adipose Stem Cells | 85.2 | 156.7 | 89.3 | Citation 41 |
Chondrocytes | 32.1 | 78.4 | 45.6 | Citation 41 |
Osteoblasts | 28.5 | 65.3 | 38.9 | Citation 41 |
Neural Stem Cells | 95.3 | 189.2 | 102.1 | Citation 27 |
Intestinal Stem Cells (Refed) | 132.3 | 198.5 | 125.4 | Citation 45 |
Intestinal Stem Cells (Fasted) | 45.2 | 89.1 | 62.8 | Citation 45 |
Cancer Stem Cells | 142.8 | 235.6 | 156.3 | Citation 18 |
The comparative analysis reveals that combined polyamine treatments achieve superior results compared to individual compound applications [20]. Short-term post-fast refeeding protocols enhanced intestinal stemness via polyamine-mediated mechanisms, with ornithine decarboxylase loss significantly decreasing putrescine and spermidine levels in refed crypts while abrogating organoid formation capacity [20]. These findings demonstrate the critical importance of polyamine availability for optimal organoid development and maturation across diverse tissue types [21] [20].